molecular formula C25H27ClN2 B1204245 Meclozine CAS No. 569-65-3

Meclozine

Cat. No. B1204245
CAS RN: 569-65-3
M. Wt: 390.9 g/mol
InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
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Description

Meclizine is an antihistamine used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems .

  • Reacting the 1-(4-(chlorophenyl)phenylmethyl)-piperazine obtained in the first step with methyl benzyl chloride to obtain meclizine .


Chemical Reactions Analysis

The oxidation reaction mechanism of meclizine hydrochloride (MEC-HCL) is proposed to be a one-electron system . A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride in tablet dosage form .


Physical And Chemical Properties Analysis

Meclizine has a molecular formula of C25H27ClN2, an average mass of 390.948 Da, and a mono-isotopic mass of 390.186279 Da .

Scientific Research Applications

Safety And Hazards

Meclizine may cause drowsiness or dizziness and affect a person’s ability to drive or operate machinery. Other common side effects may include dry mouth, headache, vomiting, or feeling tired. It is not recommended for use in children under 12 years of age .

Future Directions

Meclizine is most effective if taken before symptoms appear. It is used in adults and children aged 12 years and older to treat or prevent nausea, vomiting, and dizziness caused by motion sickness .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
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InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
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Molecular Formula

C25H27ClN2
Source PubChem
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Related CAS

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride)
Record name Meclozine [INN]
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DSSTOX Substance ID

DTXSID0023242
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Molecular Weight

390.9 g/mol
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Physical Description

Solid
Record name Meclizine
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Boiling Point

230 °C @ 2 MM HG
Record name MECLIZINE
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Solubility

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L
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Mechanism of Action

Vomiting is a centrally regulated reflex mechanism that initiates from the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla. Motion sickness is also regulated by CTZ. The blood-brain barrier near the CTZ is relatively permeable to circulating mediators and CTZ can transmit impulses to vomiting center located in the brainstem. Different receptors responding to different factors, including histamine, 5-HT, enkephalins, substance P, and dopamine, are expressed along the brainstem to activate respective pathways and contribute to the control of vomiting. Histamine H1 receptors are expressed on the vestibular nuclei and nucleus of the solitary tract (NTS) that are activated by motion sickness and stimuli from the pharynx and stomach. When activated, H1 receptor signaling from these nuclei is transmitted to the CTZ and vomiting centre. Through its antagonistic action on the H1 receptors, meclizine primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center. Meclizine may also decrease the labyrinth excitability and vestibular stimulation., HI-RECEPTOR BLOCKERS HAVE ESTABLISHED & VALUED PLACE IN SYMPTOMATIC TREATMENT OF...ALLERGIC DISEASES, IN WHICH THEIR USEFULNESS...ATTRIBUTABLE TO THEIR ANTAGONISM OF HISTAMINE. ...CENTRAL PROPERTIES OF SOME...ARE OF...THERAPEUTIC VALUE...IN SUPPRESSING MOTION SICKNESS. /H1-RECEPTOR BLOCKERS/, Meclizine has CNS depressant, anticholinergic, antiemetic, antispasmodic, and local anesthetic effects in addition to antihistaminic activity. The drug depresses labyrinth excitability and conduction in vestibular-cerebellar pathways. The antiemetic and antimotion-sickness actions of meclizine result, at least in part, from its central anticholinergic and CNS depressant properties.
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Product Name

Meclizine

CAS RN

569-65-3, 163837-49-8
Record name Meclizine
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Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
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Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
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Melting Point

217-224
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of meclozine in the context of skeletal dysplasias?

A1: Meclozine has been identified as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling. [, , , ] FGFR3 negatively regulates bone elongation, and its overactivation due to genetic mutations leads to various skeletal dysplasias like achondroplasia (ACH). [, , ] By attenuating this abnormally activated FGFR3 signaling, meclozine promotes chondrocyte proliferation and differentiation, thereby improving bone growth. [, ]

Q2: How does meclozine affect the FGFR3 signaling pathway at the molecular level?

A2: While the exact binding site of meclozine on FGFR3 remains to be fully elucidated, studies suggest that it downregulates the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule of the FGFR3 pathway. [, ] Interestingly, meclozine doesn't seem to affect the phosphorylation of MEK, another molecule upstream of ERK in the pathway. [] This suggests that meclozine might exert its inhibitory effect at the level of ERK or downstream of MEK. []

Q3: What is the role of the mitogen-activated protein kinase (MAPK) pathway in meclozine's effects on bone growth?

A3: The MAPK pathway is a critical downstream target of FGFR3 signaling in chondrocytes. [, ] Meclozine has been shown to attenuate the FGF2-induced upregulation of MAPK signaling in chondrocytes. [] This suggests that meclozine's positive effects on bone growth could be partially mediated by its modulation of the MAPK pathway, counteracting the excessive signaling caused by FGFR3 activation. [, ]

Q4: What is the molecular formula and weight of meclozine?

A4: Meclozine has the molecular formula C25H27ClN2 and a molecular weight of 390.9 g/mol.

Q5: Is there any spectroscopic data available for meclozine?

A5: While specific spectroscopic data wasn't provided in the reviewed research, structural characterization of meclozine and its metabolites has been performed using various spectroscopic techniques. [, ] These techniques likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are routinely employed for the structural elucidation of organic compounds.

Q6: What preclinical evidence supports the use of meclozine for skeletal dysplasias?

A6: In a mouse model of achondroplasia (ACH), oral administration of meclozine demonstrated significant improvement in longitudinal bone growth. [, , , ] Specifically, meclozine increased the length of the body, cranium, and long bones. [] Furthermore, it ameliorated bone quality defects, restored the growth plate structure, and improved trabecular parameters. [] These findings suggest potential therapeutic benefits of meclozine for ACH and possibly other FGFR3-related skeletal dysplasias.

Q7: Has meclozine shown any efficacy in conditions other than skeletal dysplasias?

A7: Interestingly, meclozine has demonstrated anti-inflammatory properties in preclinical models of acne. [] It was found to reduce the production of pro-inflammatory cytokines in human keratinocytes and monocytes stimulated with Cutibacterium acnes. [] Additionally, meclozine decreased inflammation in a mouse ear model of C. acnes-induced inflammation. [] These findings suggest a potential for meclozine as a topical treatment for acne.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of meclozine?

A8: While specific ADME data from the provided research isn't included, studies have shown that meclozine is well-absorbed after oral administration. [, , ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites. [, , ] These metabolites are subsequently excreted primarily in urine and feces. [, ]

Q9: What analytical methods have been used to quantify meclozine in biological samples?

A9: Various analytical methods have been employed to quantify meclozine, including gas chromatography-mass spectrometry (GC-MS), [] ultra-performance liquid chromatography (UPLC), [, ] and conductometric titration. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of meclozine concentrations in various matrices.

Q10: Have any methods been developed for the analysis of meclozine impurities?

A10: Yes, micellar UPLC methods have been developed for the simultaneous determination of meclozine and its impurity, 4-chlorobenzophenone. [] These methods are crucial for quality control during drug development and manufacturing, ensuring the purity and safety of meclozine-containing products. []

Q11: What are the key areas for future research on meclozine?

A11: Further research should focus on:

    Q12: What is the current status of meclozine as a potential therapeutic for skeletal dysplasias?

    A12: While preclinical studies on meclozine have shown promising results, further research, particularly well-designed clinical trials, is necessary to establish its efficacy and safety in humans with skeletal dysplasias. [, ]

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